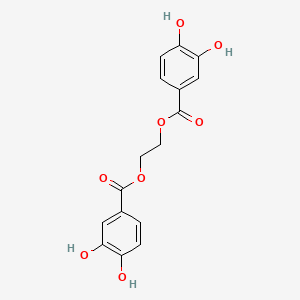

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate , also known as ethyl 3,4-dihydroxybenzoate (EDHB) , is a phenolic compound derived from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is a reducible polyphenol with antioxidant properties and has been found in various natural sources.

Synthesis Analysis

The synthesis of EDHB involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction proceeds through the condensation of the carboxylic acid group with the alcohol group, resulting in the formation of the ethyl ester .

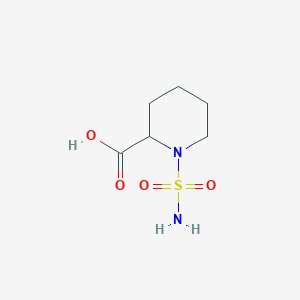

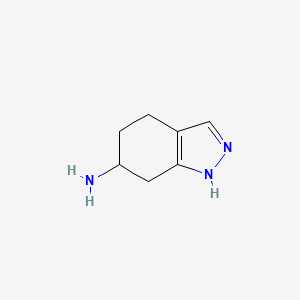

Molecular Structure Analysis

The molecular formula of EDHB is C₁₄H₉O₈ . Its structure consists of two aromatic rings: a 3,4-dihydroxybenzoic acid moiety and an ethyl ester group. The compound exhibits antioxidant activity due to its reducible polyphenol hydroxyl groups . Here’s a simplified representation of its structure:

HO | HO-C-C-O-CH₂-CH₃ | HO Chemical Reactions Analysis

EDHB has limited antibacterial activity on its own, but it shows promise as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli (E. coli) . It potentiates the activity of antibiotics by interfering with substrate translocation via bacterial efflux pumps. Molecular docking studies suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, forming hydrogen bonds and hydrophobic contacts .

Physical And Chemical Properties Analysis

作用機序

EDHB inhibits efflux pumps in drug-resistant bacteria, thereby enhancing the effectiveness of antibiotics. By increasing dye accumulation and reducing dye efflux, it disrupts the normal function of bacterial efflux systems. Additionally, EDHB exhibits an elevated postantibiotic effect on drug-resistant E. coli .

将来の方向性

: Lu, W.-J., Huang, Y.-J., Lin, H.-J., Chang, C.-J., Hsu, P.-H., Ooi, G.-X., Huang, M.-Y., & Lin, H.-T. V. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. DOI: 10.3390/antibiotics11040497

: ChemicalBook. (2023). Ethyl 3,4-dihydroxybenzoate. Link

: NIST Chemistry WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Link

: ChemSpider. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate. [Link](https://www.chemspider.com/Chemical-Structure.457393

特性

IUPAC Name |

2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYREZLDCMGOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)

![4-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B2969660.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)